molecular formula C13H18O3 B1621215 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde CAS No. 93567-91-0

3-Ethoxy-4-(2-methylpropoxy)benzaldehyde

Cat. No. B1621215
CAS RN: 93567-91-0
M. Wt: 222.28 g/mol
InChI Key: BVHHJYYHHQIPCB-UHFFFAOYSA-N
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Description

3-Ethoxy-4-(2-methylpropoxy)benzaldehyde is a chemical compound with the CAS Number: 93567-91-0 . It has a molecular weight of 222.28 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde consists of an ethoxy group (C2H5O-) and a 2-methylpropoxy group (C4H9O-) attached to a benzaldehyde core .

It’s stored at room temperature .

Scientific Research Applications

Green Chemistry Education

A study by Verdía, Santamarta, and Tojo (2017) demonstrates the use of ionic liquids as solvents and catalysts in organic synthesis, specifically in the Knoevenagel condensation reaction, which could be relevant to reactions involving similar compounds like 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde. This project highlights the importance of green chemistry practices in undergraduate education, suggesting potential educational applications for similar compounds (Verdía, Santamarta, & Tojo, 2017).

Material Science and Optoelectronics

Research by Barberis and Mikroyannidis (2006) explores the synthesis of aluminum and zinc complexes with substituted quinolinols, which exhibit significant thermal stability and luminescent properties. This work suggests that derivatives of benzaldehyde, such as 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde, could be utilized in the development of materials with advanced optical properties (Barberis & Mikroyannidis, 2006).

Catalysis and Synthetic Applications

A study focusing on enzyme-catalyzed asymmetric C–C-bond formation by Kühl et al. (2007) demonstrates the potential for using biocatalysis in the synthesis of complex organic molecules. This research suggests the versatility of enzymes in catalyzing reactions involving benzaldehyde derivatives, potentially including compounds like 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde (Kühl et al., 2007).

Synthesis and Chemical Properties

The work by Ting-ting (2007) on the synthesis of dihydropyrimidine-2-one derivatives from benzaldehyde, ethyl acetoacetate, and urea underlines the significance of catalysis and optimal reaction conditions in achieving high yields. This research could inform similar synthetic strategies for the production of derivatives or related compounds of 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde (Ting-ting, 2007).

Advanced Materials and Magnetic Properties

Zhang et al. (2013) investigate the solvothermal synthesis of Co(II) complexes, focusing on their structural, magnetic, and mass spectrometric properties. The study highlights the potential for creating materials with unique magnetic and structural properties, possibly relevant to the synthesis and application of 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde in the development of novel materials (Zhang et al., 2013).

Safety and Hazards

The safety information available indicates that 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . It’s important to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

3-ethoxy-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-15-13-7-11(8-14)5-6-12(13)16-9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHHJYYHHQIPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366819
Record name 3-ethoxy-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-(2-methylpropoxy)benzaldehyde

CAS RN

93567-91-0
Record name 3-Ethoxy-4-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93567-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-ethoxy-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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